While the provided papers do not offer detailed spectroscopic or crystallographic data for the molecular structure analysis of 4-Cyclopropyl-5-phenylisoxazole-3-carboxylic acid specifically, data for related structures can be found. For example, the crystal structure of 1-(4-chlorophenyl)-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is described. [] Additionally, the crystal structure of 1-cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a compound with structural similarities, is also available. []
For instance, LY2562175, a potent and selective Farnesoid X Receptor (FXR) agonist, contains a piperidinylisoxazole core structure. This compound exhibits robust lipid-modulating properties, effectively lowering LDL and triglycerides while raising HDL in preclinical models. [] Although the specific binding interactions and downstream signaling pathways are not detailed in the provided abstract, it suggests a potential mechanism involving modulation of FXR activity.
For example, LY2562175, containing a piperidinylisoxazole core, shows promise as a novel FXR agonist for treating dyslipidemia. [] This finding suggests the broader potential of appropriately substituted isoxazole-3-carboxylic acid derivatives as valuable scaffolds in drug discovery.
It's crucial to note that the synthesis of 4-cyclopropyl-5-phenylisoxazole-3-carboxylic acid can involve using hazardous reagents, particularly strong oxidants like potassium permanganate or sodium nitrate. [] These chemicals pose explosion risks and require careful handling and appropriate safety measures during synthesis.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: